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molecular formula C9H8O3 B8719040 Ethenyl 4-hydroxybenzoate CAS No. 46052-16-8

Ethenyl 4-hydroxybenzoate

Cat. No. B8719040
M. Wt: 164.16 g/mol
InChI Key: WKKZXMNRKBVUKQ-UHFFFAOYSA-N
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Patent
US05959037

Procedure details

2000 g of dichloromethane, 24.9 g of vinyl acetate, 40.0 g of 4-hydroxybenzoic acid, 0.79 g of palladium acetate and 3.5 g of potassium acetate were charged into a separable flask of the same type as used in Reference Example 3 and subjected to reaction at 50° C. for 6 hours, while replacing the flask inside atomosphere with a nitrogen gas. After completion of the reaction, the reaction mixture was washed successively with an aqueous 0.5N sodium carbonate solution and water, and then treated in th same manner as in Reference Example 3, whereby 4.8 g of vinyl 4-hydroxybenzoate having the following chemical formula was obtained (yield: 10%): ##STR5##
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
catalyst
Reaction Step One
Quantity
2000 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[OH:7][C:8]1[CH:16]=[CH:15]C(C(O)=O)=[CH:10][CH:9]=1.C([O-])(=O)C.[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClCCl>[OH:7][C:8]1[CH:16]=[CH:15][C:2]([C:1]([O:4][CH:5]=[CH2:6])=[O:3])=[CH:10][CH:9]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
40 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
potassium acetate
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.79 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
2000 g
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to reaction at 50° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed successively with an aqueous 0.5N sodium carbonate solution and water
ADDITION
Type
ADDITION
Details
treated in th same manner as in Reference Example 3, whereby 4.8 g of vinyl 4-hydroxybenzoate having the following chemical formula
CUSTOM
Type
CUSTOM
Details
was obtained (yield: 10%)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C(=O)OC=C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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